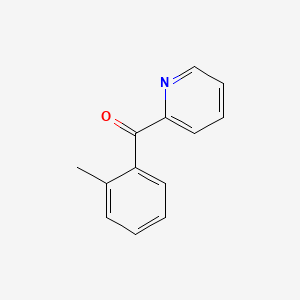

2-(2-Methylbenzoyl)pyridine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylbenzoyl)pyridine typically involves the reaction of 2-bromopyridine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2-Methylbenzoyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the pyridine ring, facilitated by reagents like bromine or nitric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products Formed:

Oxidation: this compound carboxylic acid.

Reduction: this compound alcohol.

Substitution: 3-bromo-2-(2-Methylbenzoyl)pyridine, 3-nitro-2-(2-Methylbenzoyl)pyridine.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of pyridine compounds, including 2-(2-Methylbenzoyl)pyridine, exhibit significant anticancer activity. For instance, studies have shown that certain pyridine derivatives can inhibit cancer cell proliferation in various types of cancer, such as lung and breast cancer. The compound's mechanism often involves the induction of apoptosis in cancer cells, making it a subject of interest for developing new anticancer agents .

Antiviral Activity

Pyridine derivatives have also been explored for their antiviral properties. Compounds similar to this compound have demonstrated efficacy against viruses such as hepatitis C virus (HCV) and human immunodeficiency virus (HIV). The structure-activity relationship (SAR) studies highlight how modifications in the pyridine ring can enhance antiviral potency .

Neuroprotective Effects

Recent studies suggest that certain pyridine derivatives may possess neuroprotective effects. For example, a novel pyridine derivative was designed to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which is implicated in neurodegenerative diseases. This compound showed promise in vitro with significant inhibition rates against cancer cell lines .

Material Science

Photostability and UV Absorption

The incorporation of this compound into polymer matrices has been studied for its photostability and UV-absorbing properties. This application is particularly relevant in the development of coatings and materials that require protection from UV degradation. The compound acts as a stabilizer, enhancing the longevity of materials exposed to sunlight .

Synthesis of Novel Materials

This compound serves as a precursor in synthesizing various functional materials, including polymers and nanocomposites. Its ability to form stable complexes with metals has been utilized in creating catalysts for organic reactions, demonstrating its versatility in material science .

Cosmetic Formulations

Skin Protection Agents

In the cosmetic industry, this compound is explored for its potential as a skin protection agent due to its UV-absorbing capabilities. Formulations containing this compound can help protect skin from harmful UV radiation while providing anti-aging benefits through its antioxidant properties .

Stabilizers in Cosmetic Products

The stability of cosmetic formulations is critical for product efficacy and safety. This compound has been investigated as a stabilizing agent in emulsions and creams, where it helps maintain product integrity over time by preventing degradation of active ingredients .

Data Tables

| Application Area | Potential Benefits | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer, Antiviral | Induces apoptosis; effective against HCV/HIV |

| Material Science | Photostability, UV Absorption | Enhances longevity of UV-exposed materials |

| Cosmetic Formulations | Skin protection, Stabilizer | Protects against UV; stabilizes cosmetic products |

Case Studies

- Anticancer Activity Study : A study evaluated the effect of various pyridine derivatives on MCF-7 breast cancer cells. Results indicated that compounds similar to this compound exhibited IC50 values below 20 µM, demonstrating significant antiproliferative effects .

- UV Protection in Cosmetics : A formulation study tested creams containing this compound for their UV-absorbing properties. Results showed a marked reduction in skin damage markers after exposure to UV light compared to control formulations without the compound .

- Material Stability Research : A recent investigation into polymer composites incorporating this compound revealed enhanced stability under prolonged UV exposure, making it suitable for outdoor applications where material degradation is a concern .

Wirkmechanismus

The mechanism of action of 2-(2-Methylbenzoyl)pyridine is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Pyridine: A basic nitrogen-containing heterocycle with similar chemical reactivity.

Benzoylpyridine: A compound with a benzoyl group attached to a pyridine ring, lacking the methyl substitution.

2-Methylpyridine: A methyl-substituted pyridine with different reactivity due to the absence of the benzoyl group.

Uniqueness: 2-(2-Methylbenzoyl)pyridine is unique due to the presence of both a benzoyl and a methyl group, which confer distinct chemical properties and reactivity.

Biologische Aktivität

2-(2-Methylbenzoyl)pyridine, also known as (2-methylphenyl)-pyridin-2-ylmethanone, is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry. Its unique structure, which combines a pyridine ring with a benzoyl group, suggests potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, synthesizing findings from diverse studies.

The molecular formula of this compound is C13H11NO, and its structure can be represented as follows:

This compound features both a methyl group and a benzoyl moiety attached to the pyridine ring, influencing its reactivity and biological interactions.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed that its biological effects may be mediated through interactions with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzyme activities or modulate receptor signaling pathways, leading to various biological effects .

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. A review highlighted that compounds containing the pyridine nucleus demonstrated notable antibacterial and antifungal activities against various pathogens . In particular, derivatives of pyridine have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.

| Microorganism | Activity | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 6.25 - 12.5 |

| Escherichia coli | Antibacterial | 6.25 - 12.5 |

| Candida albicans | Antifungal | 12.5 |

These findings suggest that this compound could be a candidate for further development into antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory potential of pyridine derivatives has also been explored. The presence of specific functional groups in compounds like this compound may enhance their ability to inhibit inflammatory pathways. Studies have indicated that certain pyridine-based compounds can downregulate pro-inflammatory cytokines and modulate immune responses .

Study on PAK1 Inhibition

A significant study focused on the development of novel compounds targeting P21-activated kinase 1 (PAK1), which is implicated in various cancers. Although not directly involving this compound, it highlights the relevance of pyridine derivatives in cancer therapy. The study identified potent inhibitors that induced cell cycle arrest in cancer cells via PAK1 inhibition . This suggests a potential avenue for exploring similar mechanisms with this compound.

Synthesis and Evaluation

A recent synthesis study reported the creation of several pyridine derivatives with enhanced biological activities. These compounds were evaluated for their antibacterial properties against a panel of microorganisms, showcasing promising results . While specific data on this compound was not provided, the methodologies employed could be applicable for future investigations into this compound.

Eigenschaften

IUPAC Name |

(2-methylphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-6-2-3-7-11(10)13(15)12-8-4-5-9-14-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWXTVPWMINBKEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202933 | |

| Record name | Methanone, (2-methylphenyl)-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54523-78-3 | |

| Record name | (2-Methylphenyl)-2-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54523-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (2-methylphenyl)-2-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054523783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (2-methylphenyl)-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.